Cas no 2227733-03-9 ((2R)-4-(2,4-dichlorophenyl)butan-2-ol)

(2R)-4-(2,4-Dichlorophenyl)butan-2-ol is a chiral secondary alcohol featuring a 2,4-dichlorophenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The dichlorophenyl moiety enhances its utility in cross-coupling reactions and as a precursor for bioactive compounds. The hydroxyl group allows for further functionalization, enabling derivatization into esters, ethers, or other derivatives. This compound’s well-defined chirality and structural stability support its use in rigorous synthetic applications, including catalyst development and fine chemical manufacturing. High purity grades are available to meet stringent research and industrial requirements.
(2R)-4-(2,4-dichlorophenyl)butan-2-ol structure
2227733-03-9 structure
商品名:(2R)-4-(2,4-dichlorophenyl)butan-2-ol
CAS番号:2227733-03-9
MF:C10H12Cl2O
メガワット:219.107681274414
CID:6238782
PubChem ID:93965010

(2R)-4-(2,4-dichlorophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-4-(2,4-dichlorophenyl)butan-2-ol
    • EN300-1984382
    • 2227733-03-9
    • インチ: 1S/C10H12Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3/t7-/m1/s1
    • InChIKey: VMFBCBHONPLBNJ-SSDOTTSWSA-N
    • ほほえんだ: ClC1C=C(C=CC=1CC[C@@H](C)O)Cl

計算された属性

  • せいみつぶんしりょう: 218.0265204g/mol
  • どういたいしつりょう: 218.0265204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 20.2Ų

(2R)-4-(2,4-dichlorophenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1984382-10.0g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
10g
$6635.0 2023-05-31
Enamine
EN300-1984382-0.05g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
0.05g
$468.0 2023-09-16
Enamine
EN300-1984382-2.5g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
2.5g
$1089.0 2023-09-16
Enamine
EN300-1984382-0.1g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
0.1g
$490.0 2023-09-16
Enamine
EN300-1984382-0.5g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
0.5g
$535.0 2023-09-16
Enamine
EN300-1984382-5.0g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
5g
$4475.0 2023-05-31
Enamine
EN300-1984382-0.25g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
0.25g
$513.0 2023-09-16
Enamine
EN300-1984382-1.0g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
1g
$1543.0 2023-05-31
Enamine
EN300-1984382-5g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
5g
$1614.0 2023-09-16
Enamine
EN300-1984382-10g
(2R)-4-(2,4-dichlorophenyl)butan-2-ol
2227733-03-9
10g
$2393.0 2023-09-16

(2R)-4-(2,4-dichlorophenyl)butan-2-ol 関連文献

(2R)-4-(2,4-dichlorophenyl)butan-2-olに関する追加情報

Introduction to (2R)-4-(2,4-dichlorophenyl)butan-2-ol (CAS No. 2227733-03-9)

(2R)-4-(2,4-dichlorophenyl)butan-2-ol (CAS No. 2227733-03-9) is a chiral compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and chemical research. This compound is characterized by its unique structural features and stereochemistry, which make it a valuable intermediate in the synthesis of bioactive molecules and drug candidates.

The chemical structure of (2R)-4-(2,4-dichlorophenyl)butan-2-ol consists of a butanol backbone with a 2,4-dichlorophenyl substituent attached to the fourth carbon atom. The presence of the chiral center at the second carbon atom imparts enantiomeric properties to the molecule, which can significantly influence its biological activity and reactivity. This chiral nature is crucial for many pharmaceutical applications where enantiomeric purity is essential for optimal therapeutic effects and reduced side effects.

Recent studies have highlighted the importance of (2R)-4-(2,4-dichlorophenyl)butan-2-ol in the development of new drugs and therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers found that derivatives of (2R)-4-(2,4-dichlorophenyl)butan-2-ol exhibited potent antiviral activity against several strains of influenza virus, making them promising candidates for further development.

In addition to its potential in antiviral therapy, (2R)-4-(2,4-dichlorophenyl)butan-2-ol has also shown promise in the treatment of neurological disorders. A research team from the University of California published a study in Nature Communications that investigated the neuroprotective effects of this compound. The results indicated that (2R)-4-(2,4-dichlorophenyl)butan-2-ol could effectively reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (2R)-4-(2,4-dichlorophenyl)butan-2-ol has been optimized using various methods to achieve high yields and enantiomeric purity. One notable approach involves the use of asymmetric catalysis, which allows for efficient and selective synthesis of the desired enantiomer. A recent review article in Tetrahedron: Asymmetry discussed several advanced catalytic systems that have been developed for this purpose, including metal-catalyzed asymmetric hydrogenation and organocatalytic processes.

The physical and chemical properties of (2R)-4-(2,4-dichlorophenyl)butan-2-ol are well-characterized and have been extensively studied. It is a colorless liquid with a molecular weight of 198.05 g/mol. The compound exhibits good solubility in common organic solvents such as ethanol and acetone, making it suitable for various synthetic transformations. Its melting point is around -15°C, and it has a boiling point of approximately 185°C at atmospheric pressure.

In terms of safety and handling, while (2R)-4-(2,4-dichlorophenyl)butan-2-ol is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be used to minimize exposure risks. Additionally, storage conditions should be controlled to prevent degradation or contamination.

The market demand for (2R)-4-(2,4-dichlorophenyl)butan-2-ol has been steadily increasing due to its growing applications in pharmaceutical research and development. Major pharmaceutical companies are investing in the synthesis and evaluation of this compound as part of their drug discovery pipelines. The global market for chiral intermediates is expected to grow significantly over the next decade, driven by advancements in synthetic methodologies and increasing focus on enantiomerically pure compounds.

In conclusion, (2R)-4-(2,4-dichlorophenyl)butan-2-ol (CAS No. 2277333-03-9) represents an important chiral intermediate with diverse applications in pharmaceutical and chemical research. Its unique structural features and stereochemistry make it a valuable tool for developing new drugs and therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

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